![molecular formula C21H18F6N2O2S B11485408 1-(furan-2-ylmethyl)-7,7-dimethyl-2-(thiophen-2-yl)-4,4-bis(trifluoromethyl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one](/img/structure/B11485408.png)
1-(furan-2-ylmethyl)-7,7-dimethyl-2-(thiophen-2-yl)-4,4-bis(trifluoromethyl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one
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Overview
Description
1-[(FURAN-2-YL)METHYL]-7,7-DIMETHYL-2-(THIOPHEN-2-YL)-4,4-BIS(TRIFLUOROMETHYL)-1,4,5,6,7,8-HEXAHYDROQUINAZOLIN-5-ONE is a complex organic compound that features a unique combination of furan, thiophene, and hexahydroquinazolinone moieties
Preparation Methods
The synthesis of 1-[(FURAN-2-YL)METHYL]-7,7-DIMETHYL-2-(THIOPHEN-2-YL)-4,4-BIS(TRIFLUOROMETHYL)-1,4,5,6,7,8-HEXAHYDROQUINAZOLIN-5-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan and thiophene intermediates: These intermediates are synthesized through well-established methods such as the Paal-Knorr synthesis for furans and the Gewald reaction for thiophenes.
Coupling reactions: The furan and thiophene intermediates are then coupled with appropriate reagents to form the desired hexahydroquinazolinone structure.
Final modifications:
Chemical Reactions Analysis
1-[(FURAN-2-YL)METHYL]-7,7-DIMETHYL-2-(THIOPHEN-2-YL)-4,4-BIS(TRIFLUOROMETHYL)-1,4,5,6,7,8-HEXAHYDROQUINAZOLIN-5-ONE undergoes various chemical reactions, including:
Oxidation: The furan and thiophene rings can undergo oxidation reactions to form corresponding oxides.
Reduction: The compound can be reduced under specific conditions to yield reduced derivatives.
Scientific Research Applications
Medicinal Chemistry: Due to its unique structure, it may serve as a lead compound for the development of new pharmaceuticals with potential therapeutic effects.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It can be used as a probe to study various biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 1-[(FURAN-2-YL)METHYL]-7,7-DIMETHYL-2-(THIOPHEN-2-YL)-4,4-BIS(TRIFLUOROMETHYL)-1,4,5,6,7,8-HEXAHYDROQUINAZOLIN-5-ONE involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-[(FURAN-2-YL)METHYL]-7,7-DIMETHYL-2-(THIOPHEN-2-YL)-4,4-BIS(TRIFLUOROMETHYL)-1,4,5,6,7,8-HEXAHYDROQUINAZOLIN-5-ONE can be compared with other similar compounds, such as:
Furan derivatives: These compounds share the furan ring structure and exhibit similar reactivity and applications.
Thiophene derivatives: These compounds contain the thiophene ring and are used in similar fields, including medicinal chemistry and materials science.
Hexahydroquinazolinone derivatives: These compounds have the hexahydroquinazolinone core and are studied for their potential biological activities.
Properties
Molecular Formula |
C21H18F6N2O2S |
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Molecular Weight |
476.4 g/mol |
IUPAC Name |
1-(furan-2-ylmethyl)-7,7-dimethyl-2-thiophen-2-yl-4,4-bis(trifluoromethyl)-6,8-dihydroquinazolin-5-one |
InChI |
InChI=1S/C21H18F6N2O2S/c1-18(2)9-13-16(14(30)10-18)19(20(22,23)24,21(25,26)27)28-17(15-6-4-8-32-15)29(13)11-12-5-3-7-31-12/h3-8H,9-11H2,1-2H3 |
InChI Key |
NQLYTWUFLSLGMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(N=C(N2CC3=CC=CO3)C4=CC=CS4)(C(F)(F)F)C(F)(F)F)C |
Origin of Product |
United States |
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